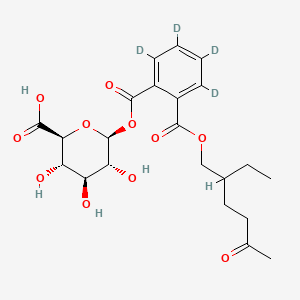
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled version of Mono(2-ethyl-5-oxo-hexyl) phthalate, which is an oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer added to polyvinyl chloride (PVC) to impart flexibility, temperature tolerance, optical clarity, strength, and resistance to kinking .
Vorbereitungsmethoden
The synthesis of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more oxidized metabolites.
Reduction: It can undergo reduction reactions to form less oxidized products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of phthalate metabolites.
Biology: The compound is used in studies investigating the biological effects of phthalates on human health, including their potential role as endocrine disruptors.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and metabolism of phthalates in the human body.
Wirkmechanismus
The mechanism of action of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves its interaction with various molecular targets and pathways. As an oxidative metabolite of DEHP, it can disrupt endocrine functions by mimicking or interfering with the action of natural hormones. This disruption can lead to adverse effects on reproductive health and development. The compound’s deuterium labeling allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and toxicology .
Vergleich Mit ähnlichen Verbindungen
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono(2-ethyl-5-oxo-hexyl) phthalate: The non-deuterated version of the compound.
Mono(2-ethylhexyl) phthalate: Another metabolite of DEHP.
Di(2-ethylhexyl) phthalate (DEHP): The parent compound from which these metabolites are derived
These compounds share similar chemical structures but differ in their specific isotopic labeling and biological effects.
Eigenschaften
Molekularformel |
C22H28O11 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15-,16-,17+,18-,22-/m0/s1/i4D,5D,6D,7D |
InChI-Schlüssel |
UHXAUGHVASTHLR-TZWVURKPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCC(=O)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Kanonische SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


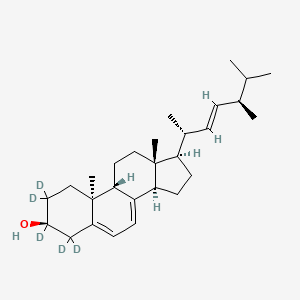
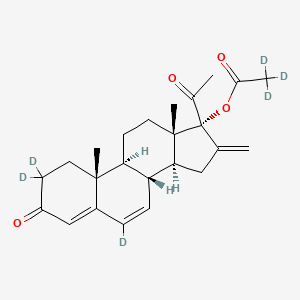

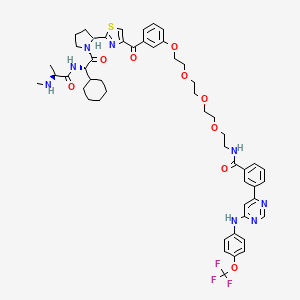
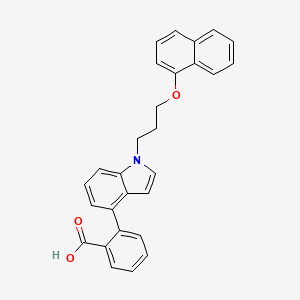
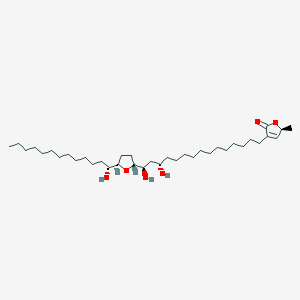
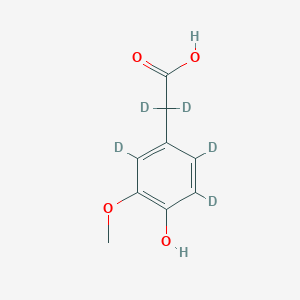


![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)

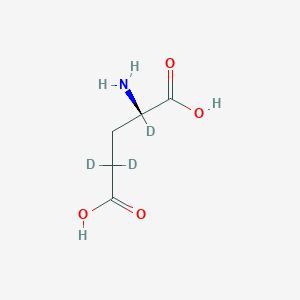
![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
